1,3-dibromo(1,2,3-13C3)propane
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Overview
Description
1,3-Dibromo(1,2,3-13C3)propane is an organobromine compound with the molecular formula C3H6Br2. It is a colorless liquid with a sweet odor and is used in organic synthesis to form C3-bridged compounds . This compound is particularly notable for its isotopic labeling with carbon-13, which makes it useful in various scientific research applications.
Preparation Methods
1,3-Dibromo(1,2,3-13C3)propane can be synthesized through several methods:
Free Radical Addition: This method involves the free radical addition of allyl bromide and hydrogen bromide.
Reaction with Brominated Hydrochloric Acid: Another method involves the reaction of propylene glycol with brominated hydrochloric acid.
Chemical Reactions Analysis
1,3-Dibromo(1,2,3-13C3)propane undergoes various chemical reactions:
Scientific Research Applications
1,3-Dibromo(1,2,3-13C3)propane has several scientific research applications:
Organic Synthesis: It is used to prepare C3-bridged compounds through C-N coupling reactions.
Genotoxic Impurity Analysis: It is used as a genotoxic impurity in the analysis of pharmaceutical substances such as Olopatadine Hydrochloride.
Preparation of Complex Molecules: It is used in the preparation of complex molecules like 2,3,4,5-tetrahydro-7,7-diphenylimidazo-[2,1-b]-thiazine-6(7H)-one.
Mechanism of Action
The mechanism of action of 1,3-dibromo(1,2,3-13C3)propane involves its ability to undergo various chemical reactions. For instance, its reduction catalyzed by electrogenerated solution-phase nickel (I) salen leads to the formation of cyclopropane and propylene . This compound’s reactivity is primarily due to the presence of bromine atoms, which can participate in substitution and reduction reactions.
Comparison with Similar Compounds
1,3-Dibromo(1,2,3-13C3)propane can be compared with other similar compounds:
1,2-Dibromopropane: This compound is similar in structure but differs in the position of the bromine atoms.
1,1-Dibromoethane: Another similar compound with two bromine atoms but a different carbon backbone.
1,2,3-Tribromopropane: This compound has an additional bromine atom compared to this compound.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Properties
Molecular Formula |
C3H6Br2 |
---|---|
Molecular Weight |
204.87 g/mol |
IUPAC Name |
1,3-dibromo(1,2,3-13C3)propane |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1+1,2+1,3+1 |
InChI Key |
VEFLKXRACNJHOV-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH2]([13CH2]Br)[13CH2]Br |
Canonical SMILES |
C(CBr)CBr |
Origin of Product |
United States |
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